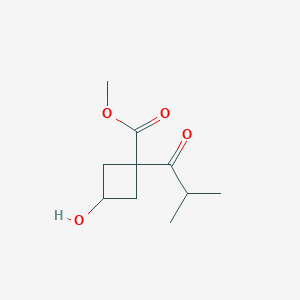
Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate: is a chemical compound with the molecular formula C10H16O4. It is a derivative of cyclobutane, featuring a hydroxyl group and a carboxylate ester functional group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane derivatives.
Functional Group Modifications:
Reaction Conditions: The reactions are often carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents onto the cyclobutane ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substituents: Various halides and organometallic reagents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated cyclobutanes and other substituted cyclobutanes.
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It can be used as a probe in biological studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
Binding Affinity: Its binding affinity to certain receptors or enzymes can be studied to understand its biological effects.
Pathways Involved:
Metabolic Pathways: The compound may be involved in metabolic pathways related to energy production or detoxification.
Signal Transduction: It may play a role in signal transduction pathways, affecting cellular responses.
類似化合物との比較
Methyl 3-hydroxy-1-(3-methylbutanoyl)cyclobutane-1-carboxylate: Similar structure with a different alkyl group.
Methyl 3-hydroxy-1-(2-methylbutanoyl)cyclobutane-1-carboxylate: Another isomer with a different alkyl group.
Uniqueness:
Structural Differences: The presence of the 2-methylpropanoyl group distinguishes it from other similar compounds.
Reactivity: Its reactivity profile may differ due to the specific arrangement of functional groups.
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Its synthesis, reactions, and applications highlight its importance in various fields.
Would you like more information on any specific aspect of this compound?
特性
IUPAC Name |
methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6(2)8(12)10(9(13)14-3)4-7(11)5-10/h6-7,11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIQLIMCXGWMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1(CC(C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
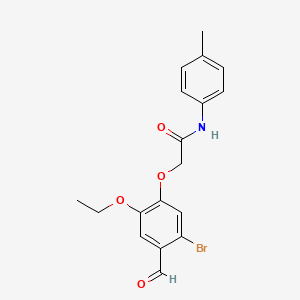

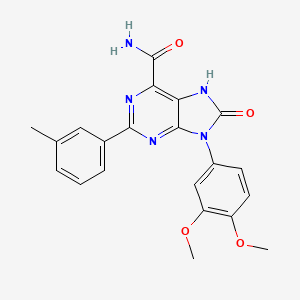
![2-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2925954.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2925955.png)
![N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B2925956.png)
![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate](/img/structure/B2925958.png)
![[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2925960.png)
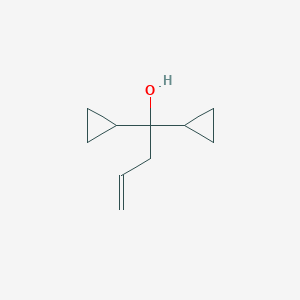
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2925965.png)
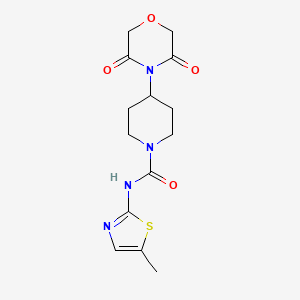
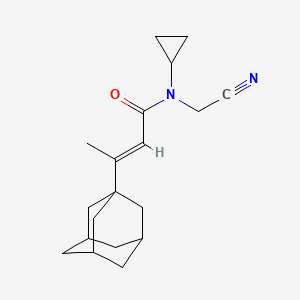
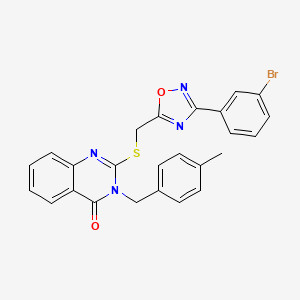
![4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2925972.png)
